Cas no 2228487-11-2 (3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

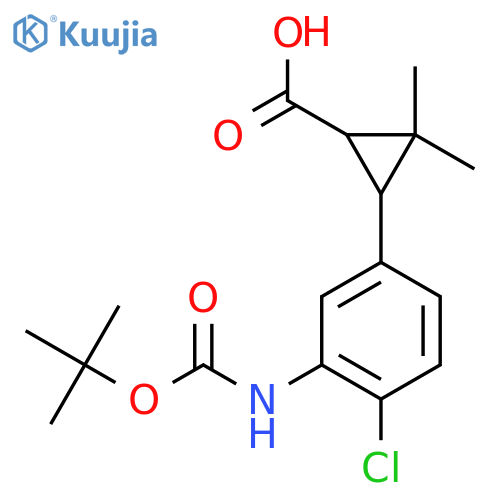

2228487-11-2 structure

商品名:3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

- 2228487-11-2

- EN300-1875962

- 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

-

- インチ: 1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-11-8-9(6-7-10(11)18)12-13(14(20)21)17(12,4)5/h6-8,12-13H,1-5H3,(H,19,22)(H,20,21)

- InChIKey: RQPCEPKGAKWLQA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)C1C(C(=O)O)C1(C)C

計算された属性

- せいみつぶんしりょう: 339.1237359g/mol

- どういたいしつりょう: 339.1237359g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 75.6Ų

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1875962-0.5g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1875962-0.25g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1875962-1.0g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1875962-10.0g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1875962-2.5g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1875962-0.05g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1875962-5.0g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1875962-10g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 10g |

$5037.0 | 2023-09-18 | ||

| Enamine | EN300-1875962-1g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 1g |

$1172.0 | 2023-09-18 | ||

| Enamine | EN300-1875962-0.1g |

3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2228487-11-2 | 0.1g |

$1031.0 | 2023-09-18 |

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

2228487-11-2 (3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量